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Compound of Interest

Compound Name: BAY 59-9435

Cat. No.: B2944350 Get Quote

BAY 59-9435: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the

Potent Hormone-Sensitive Lipase Inhibitor

Abstract
BAY 59-9435 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), a key

enzyme in the mobilization of fatty acids from stored triglycerides. This technical guide provides

a comprehensive overview of BAY 59-9435, including its chemical structure, physicochemical

properties, and mechanism of action. Detailed experimental protocols for in vitro assays and

visualizations of the HSL signaling pathway and experimental workflows are included to

support researchers in drug development and metabolic disease studies.

Chemical Structure and Properties
BAY 59-9435, with the IUPAC name 3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-

2-yl-1,2-oxazol-5-one, is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL). Its

chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
3-methyl-2-[(3S)-3-methylpiperidine-1-

carbonyl]-4-propan-2-yl-1,2-oxazol-5-one

CAS Number 654059-21-9

Molecular Formula C₁₄H₂₂N₂O₃

SMILES
CC1CCCN(C1)C(=O)N2C(=C(C(C)C)C(=O)O2)

C

Table 2: Physicochemical Properties
Property Value

Molecular Weight 266.34 g/mol

Appearance White to off-white solid

LogP 2.42

Predicted pKa -1.21 ± 0.40

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 3

Rotatable Bonds 2

Table 3: Solubility
Solvent/System Solubility

DMSO ≥ 100 mg/mL

10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline
≥ 2.08 mg/mL

10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL

10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL
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Mechanism of Action and Biological Activity
BAY 59-9435 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL) with an

IC₅₀ of 0.023 µM. HSL is a key intracellular enzyme that catalyzes the hydrolysis of

triacylglycerols and diacylglycerols, releasing free fatty acids and glycerol. This process, known

as lipolysis, is critical for the mobilization of stored fat in adipose tissue to meet the body's

energy demands.

The activity of HSL is primarily regulated by hormones such as catecholamines and insulin

through a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). By

inhibiting HSL, BAY 59-9435 effectively blocks the breakdown of stored fats, leading to a

reduction in the release of free fatty acids into the circulation.

In cellular models, such as 3T3-L1 adipocytes, BAY 59-9435 has been shown to significantly

diminish the isoproterenol-stimulated increase in interleukin-6 (IL-6) and to block the induction

of Sphingosine Kinase 1 (SphK1) expression.

Hormone-Sensitive Lipase (HSL) Signaling Pathway
The following diagram illustrates the signaling pathway leading to the activation of HSL, which

is the target of BAY 59-9435.
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Caption: HSL signaling cascade initiated by catecholamines, leading to lipolysis, and its

inhibition by BAY 59-9435.

Pharmacokinetics and Metabolism
Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and

Excretion) data for BAY 59-9435 are not extensively available in the public domain. The

compound has been utilized in in vivo studies with mice, where it has been shown to effectively

inhibit HSL activity. For these studies, BAY 59-9435 is typically formulated for administration.

Experimental Protocols
The following are representative protocols for in vitro assays used to characterize the activity of

BAY 59-9435.

In Vitro HSL Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory

concentration (IC₅₀) of BAY 59-9435 against HSL.

Materials:

Recombinant human HSL

BAY 59-9435

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors)

Substrate (e.g., a fluorescently labeled diacylglycerol analog)

DMSO (for compound dilution)

96-well microplate

Plate reader capable of fluorescence detection

Procedure:

Prepare a stock solution of BAY 59-9435 in DMSO.
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Perform serial dilutions of the BAY 59-9435 stock solution in assay buffer to create a range

of test concentrations.

Add the diluted BAY 59-9435 solutions to the wells of a 96-well plate. Include wells with

assay buffer and DMSO as controls.

Add recombinant HSL to each well and incubate for a pre-determined time at 37°C to allow

for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence

increase is proportional to HSL activity.

Calculate the percentage of HSL inhibition for each concentration of BAY 59-9435 relative to

the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Isoproterenol-Induced Lipolysis in 3T3-L1 Adipocytes
This protocol details a cell-based assay to assess the inhibitory effect of BAY 59-9435 on

stimulated lipolysis.

Materials:

Differentiated 3T3-L1 adipocytes cultured in 24-well plates

BAY 59-9435

Isoproterenol (a β-adrenergic agonist)

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with fatty acid-free BSA

Glycerol assay kit

DMSO
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Procedure:

Wash the differentiated 3T3-L1 adipocytes with KRBB.

Pre-incubate the cells with various concentrations of BAY 59-9435 (dissolved in DMSO and

diluted in KRBB) for 1 hour at 37°C. Include a vehicle control (DMSO).

Stimulate lipolysis by adding isoproterenol to the wells (final concentration typically 10 µM)

and incubate for 2-3 hours at 37°C. Include an unstimulated control.

Collect the cell culture medium from each well.

Measure the glycerol concentration in the collected medium using a commercial glycerol

assay kit.

Normalize the glycerol release to the total protein content in each well.

Determine the effect of BAY 59-9435 on isoproterenol-stimulated glycerol release.

Experimental Workflow for In Vitro Screening
The diagram below outlines a typical workflow for screening compounds for HSL inhibitory

activity.
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In Vitro HSL Inhibitor Screening Workflow
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Caption: A generalized workflow for the in vitro screening and identification of HSL inhibitors.
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Conclusion
BAY 59-9435 is a valuable research tool for studying the role of Hormone-Sensitive Lipase in

metabolic processes. Its high potency and selectivity make it a suitable compound for in vitro

and in vivo investigations into the mechanisms of lipolysis and its implications in metabolic

disorders such as obesity and type 2 diabetes. The information and protocols provided in this

guide are intended to facilitate further research and drug development efforts targeting HSL.

To cite this document: BenchChem. [BAY 59-9435's chemical structure and properties.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2944350#bay-59-9435-s-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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